molecular formula C30H31NO6 B11156203 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11156203
M. Wt: 501.6 g/mol
InChI Key: KLYCQMTVPQUKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core furo[3,2-g]chromen-7-one structure, followed by the introduction of the isoquinoline and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.

Scientific Research Applications

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target molecules.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: can be compared with other similar compounds, such as:

    Isoquinoline derivatives: These compounds share the isoquinoline core but differ in their functional groups and overall structure.

    Furochromenone derivatives: These compounds share the furochromenone core but differ in their substituents.

The uniqueness of This compound lies in its combination of functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H31NO6

Molecular Weight

501.6 g/mol

IUPAC Name

6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C30H31NO6/c1-18-22-13-24-25(19-6-5-8-21(12-19)35-2)17-36-26(24)15-27(22)37-29(33)23(18)14-28(32)31-11-10-30(34)9-4-3-7-20(30)16-31/h5-6,8,12-13,15,17,20,34H,3-4,7,9-11,14,16H2,1-2H3

InChI Key

KLYCQMTVPQUKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC(=O)N5CCC6(CCCCC6C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.